URMC-099 URMC-099 URMC-099 is an orally bioavailable, brain-penetrant inhibitor of mixed-lineage kinases (MLKs) with IC50 values of 19, 42, 14, and 150 nM for MLK1, MLK2, MLK3, and the related MLK family member DLK, respectively. It also inhibits LRRK2 activity with an IC50 value of 11 nM. In vitro, URMC-099 has been shown to reduce inflammatory cytokine production by HIV-1 Tat-exposed microglia and to prevent destruction and phagocytosis of cultured neuronal axons by these cells. In rodent models of HIV-associated neurocognitive disorders, URMC-099 demonstrates anti-inflammatory and neuroprotective effects.
URMC-099 is an orally bioavailable, brain penetrant mixed lineage kinase (MLK) inhibitor with IC50 of 19 nM, 42 nM, 14 nM, and 150 nM, for MLK1, MLK2, MLK3, and DLK, respectively. MLK3 activation is associated with many of the pathologic hallmarks of HAND and therefore represents a prime target for adjunctive therapy based on small-molecule kinase inhibition. In vitro, URMC-099 treatment reduced inflammatory cytokine production by HIV-1 Tat-exposed microglia and prevented destruction and phagocytosis of cultured neuronal axons by these cells.
Brand Name: Vulcanchem
CAS No.:
VCID: VC0548948
InChI: InChI=1S/C27H27N5/c1-31-10-12-32(13-11-31)18-19-2-4-20(5-3-19)23-15-24-25(17-30-27(24)29-16-23)21-6-7-26-22(14-21)8-9-28-26/h2-9,14-17,28H,10-13,18H2,1H3,(H,29,30)
SMILES: CN1CCN(CC1)CC2=CC=C(C=C2)C3=CC4=C(NC=C4C5=CC6=C(C=C5)NC=C6)N=C3
Molecular Formula: C27H27N5
Molecular Weight: 421.5 g/mol

URMC-099

CAS No.:

Cat. No.: VC0548948

Molecular Formula: C27H27N5

Molecular Weight: 421.5 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

URMC-099 -

Molecular Formula C27H27N5
Molecular Weight 421.5 g/mol
IUPAC Name 3-(1H-indol-5-yl)-5-[4-[(4-methylpiperazin-1-yl)methyl]phenyl]-1H-pyrrolo[2,3-b]pyridine
Standard InChI InChI=1S/C27H27N5/c1-31-10-12-32(13-11-31)18-19-2-4-20(5-3-19)23-15-24-25(17-30-27(24)29-16-23)21-6-7-26-22(14-21)8-9-28-26/h2-9,14-17,28H,10-13,18H2,1H3,(H,29,30)
Standard InChI Key QKKIWEILHCXECO-UHFFFAOYSA-N
SMILES CN1CCN(CC1)CC2=CC=C(C=C2)C3=CC4=C(NC=C4C5=CC6=C(C=C5)NC=C6)N=C3
Canonical SMILES CN1CCN(CC1)CC2=CC=C(C=C2)C3=CC4=C(NC=C4C5=CC6=C(C=C5)NC=C6)N=C3
Appearance White to off-white solid powder

Chemical and Pharmacological Profile of URMC-099

Structural and Physicochemical Properties

URMC-099 (CAS 1229582-33-5) is a synthetic compound with the molecular formula C27H27N5 and a molecular weight of 421.54 g/mol . Its chemical structure enables selective inhibition of MLK3, a serine/threonine kinase involved in MAPK signaling cascades. Key pharmacological properties include:

PropertyValue
Solubility≥21.1 mg/mL in DMSO
Half-life~2 hours (preclinical models)
BBB PenetrationYes
Oral Bioavailability41%
Primary TargetsMLK3 (IC50 = 14 nM), LRRK2

These properties underpin its utility in central nervous system (CNS) applications, particularly in modulating neuroimmune responses .

Mechanism of Kinase Inhibition

URMC-099 inhibits MLK3, a regulator of JNK and p38 MAPK pathways implicated in microglial activation and neuronal apoptosis . It also suppresses LRRK2 (IC50 = 11 nM), a kinase linked to Parkinson’s disease, and attenuates ABL1, CDK4, and PDGFRB, which are associated with cell proliferation and inflammation . This polypharmacological profile enables URMC-099 to disrupt multiple nodes of neuroinflammatory signaling. In microglia, URMC-099 reduces LPS-induced TNFα release by 60–80% and inhibits HIV-1 Tat-induced cytokine production .

Mechanisms of Neuroprotection

Modulation of Neuroinflammation

URMC-099 shifts microglia from a pro-inflammatory (M1) to an anti-inflammatory (M2) phenotype. In Aβ42-treated microglia, it suppresses TNFα, IL-1β, and IL-6 by 40–70% while elevating IL-4 and IL-13 expression . This phenotypic switch correlates with enhanced Aβ phagocytosis, as URMC-099 upregulates scavenger receptors (e.g., CD36) and accelerates phagolysosomal trafficking, increasing Aβ degradation by 2.5-fold . Concurrently, it reduces phosphorylated JNK and p38 MAPK levels by 20–25%, mitigating Aβ-induced neurotoxicity .

Synaptic Preservation

In murine models of MS (experimental autoimmune encephalomyelitis), URMC-099 prevents hippocampal synaptic loss by 50–60% and reverses spatial memory deficits . These effects are attributed to its inhibition of MLK3-driven microglial activation, which reduces complement component C1q deposition on synapses . Similarly, in AD models (APPSwDI/mNos2−/− mice), URMC-099 preserves dendritic spine density by 30–40% and attenuates blood-brain barrier (BBB) leakage by inhibiting endothelial activation .

Autophagy Enhancement

URMC-099 promotes autophagy via mTORC1-dependent nuclear translocation of TFEB, a master regulator of lysosomal biogenesis . In HIV-infected macrophages, it enhances autophagosome-endosome fusion, reducing viral replication by 70% and improving mitochondrial respiration . This dual action on proteostasis and inflammation positions URMC-099 as a multifunctional neuroprotectant.

Preclinical Efficacy in Disease Models

Alzheimer’s Disease

In APP/PS1 transgenic mice, URMC-099 reduces cortical phosphorylated MKK3/MKK4 by 35% and decreases amyloid plaque burden by 25% over 8 weeks . Co-administration with Aβ immunotherapy synergistically enhances plaque clearance, suggesting combinatorial potential . Notably, URMC-099 mitigates Aβ oligomer-induced neurotoxicity by blocking MLK3-MKK3-p38 MAPK activation, preserving neuronal viability by 50% in vitro .

Delirium Superimposed on Dementia (DSD)

In a tibial fracture model using CVN-AD mice, URMC-099 prophylaxis prevents BBB breakdown and hippocampal synapse loss by 60–75% . It suppresses endothelial ICAM-1 expression and microglial MafB immunoreactivity, biomarkers of neurovascular dysfunction . Post-surgical cognitive deficits are abrogated, highlighting its utility in acute neuroinflammatory settings.

Multiple Sclerosis

URMC-099 outperforms the selective MLK3 inhibitor CLFB 1134 in EAE mice, reducing hippocampal IL-1β by 45% and restoring long-term potentiation (LTP) by 80% . Broad kinase inhibition is critical, as narrow-spectrum agents fail to modulate LRRK2 or CDK4, limiting their efficacy .

HIV-Associated Neurocognitive Disorders (HAND)

In humanized mice, URMC-099 combined with antiretroviral therapy reduces HIV-1 p24 viral load by 90% and reverses Tat-induced microglial activation . It normalizes synaptic vesicle protein levels (e.g., synaptophysin) by 50%, preventing dendritic simplification .

Future Directions and Clinical Translation

Despite promising preclinical data, URMC-099 faces challenges in clinical development. Its broad kinase inhibition raises concerns about off-target effects, though no adverse outcomes have been reported in animal studies . Priority areas include:

  • Phase I Trials: Establishing safety and optimal dosing in humans.

  • Biomarker Development: Validating phospho-MLK3 or CSF cytokine levels as pharmacodynamic markers.

  • Combination Therapies: Pairing with Aβ immunotherapies or antiretrovirals for synergistic effects .

  • Formulation Optimization: Developing extended-release formulations to address its short half-life .

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